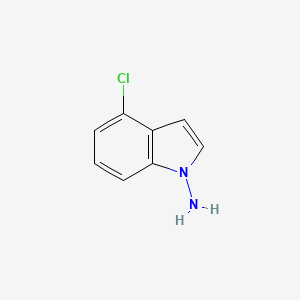

4-Chloro-indol-1-ylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2 |

|---|---|

Molecular Weight |

166.61 g/mol |

IUPAC Name |

4-chloroindol-1-amine |

InChI |

InChI=1S/C8H7ClN2/c9-7-2-1-3-8-6(7)4-5-11(8)10/h1-5H,10H2 |

InChI Key |

OBBIMMCGQAPEIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2N)C(=C1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloro Indol 1 Ylamine and Its Precursors

Strategies for Construction of the Indole (B1671886) Ring System

The formation of the indole scaffold is a foundational aspect of synthetic organic chemistry. Modern advancements have refined classical methods and introduced novel catalytic systems to improve efficiency, selectivity, and substrate scope, particularly for producing substituted indoles like 4-chloroindole (B13527).

Modernizations of Classical Indole Syntheses (e.g., Fischer, Madelung, Reissert, Bartoli)

Classical named reactions remain cornerstones of indole synthesis, with modern variations enhancing their utility. researchgate.net

Fischer Indole Synthesis : This venerable method involves the acid-catalyzed cyclization of arylhydrazones. bhu.ac.in Discovered by Emil Fischer in 1883, it is a robust reaction for creating a wide array of indole derivatives. bhu.ac.inwikipedia.org The process begins with the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a acs.orgacs.org-sigmatropic rearrangement under acidic conditions to yield the indole. wikipedia.org Modern modifications, such as the Buchwald modification, utilize palladium catalysts to cross-couple aryl bromides and hydrazones, expanding the reaction's scope. wikipedia.org

Madelung Synthesis : This reaction involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. bhu.ac.in While traditionally requiring harsh conditions (e.g., sodium amide at 250-300°C), modern variants employ milder bases like alkyllithiums, allowing for the synthesis of indoles with more sensitive functional groups. bhu.ac.in

Reissert Synthesis : This multi-step synthesis starts with the condensation of o-nitrotoluene with an oxalic ester, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated. bhu.ac.in

Bartoli Indole Synthesis : This is a highly effective method for synthesizing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.org The reaction's success often depends on the steric bulk of the ortho substituent, which facilitates the key acs.orgacs.org-sigmatropic rearrangement. wikipedia.orgjk-sci.com A wide variety of ortho groups, including halogens like chlorine, are well-tolerated. jk-sci.com The process is considered one of the most direct and flexible routes to indoles substituted on the carbocyclic ring. wikipedia.org For instance, the reaction of 2-chloronitrobenzene with 2-propenylmagnesium bromide has been used to produce 7-chloro-3-methylindole. researchgate.net

Transition-Metal Catalyzed Cyclization Approaches

Transition-metal catalysis, particularly with palladium, has revolutionized indole synthesis by enabling C-C and C-N bond formation under mild conditions with high functional group tolerance. mdpi.comsioc-journal.cn These methods are especially powerful for constructing regioselectively substituted indoles.

A prominent strategy involves the Sonogashira cross-coupling of a substituted aniline (B41778) with a terminal alkyne, followed by an intramolecular cyclization. In a notable example, 4-chloroindoles were synthesized in high yields from 2,3-dichloroaniline (B127971) derivatives and terminal alkynes. acs.org This reaction uses a specialized catalyst system composed of palladium and dicyclohexyl(dihydroxyterphenyl)phosphine (Cy-DHTP), which selectively facilitates the Sonogashira coupling at the ortho-position relative to the amino group, followed by cyclization. acs.orgmdpi.com

Another palladium-catalyzed approach involves the domino ortho-amination/ipso-Heck cyclization cascade of ortho-substituted aryl iodides with N-benzoyloxy allylamines, which has been shown to produce 4-chloroindole products in yields up to 83%. nih.gov Heterogeneous palladium catalysts, such as palladium nanoparticles supported on siliceous meso-cellular foam (Pd0–AmP–MCF), have also been employed for the synthesis of indoles from o-iodoanilines and terminal alkynes. mdpi.com

Below is a table summarizing key transition-metal catalyzed approaches to chloro-substituted indoles.

| Precursor(s) | Catalyst / Ligand | Product | Yield | Reference(s) |

| 2,3-Dichloroaniline derivatives + Terminal alkynes | Palladium / Cy-DHTP | 4-Chloroindoles | High | acs.orgmdpi.com |

| ortho-Substituted aryl iodides + N-Benzoyloxy allylamines | Pd(OAc)₂ / PPh₃ | 4-Chloroindole derivative | up to 83% | nih.gov |

| o-Iodoanilines + Terminal alkynes | Pd0–AmP–MCF | Indoles | - | mdpi.com |

| Aniline-tethered alkynyl cyclohexadienones | Pd(OAc)₂ / Bipyridine | Cyclohexenone-fused tetrahydropyrano[3,4-b]indoles | High | researchgate.net |

Metal-Free and Green Chemistry Approaches to Indoles

In line with the principles of green chemistry, metal-free synthetic routes are gaining prominence. These methods aim to reduce reliance on potentially toxic and expensive heavy metals.

One such approach is the tetra-butylammonium fluoride (B91410) (TBAF)-promoted intramolecular cyclization of 2-(gem-dihalovinyl)anilines. rsc.org This reaction proceeds efficiently under microwave irradiation, a green technology that can significantly reduce reaction times. rsc.orgrsc.org This method has been successfully used to prepare 2-bromo and 2-chloroindoles in excellent yields without a metal catalyst. rsc.orgrsc.org

Another strategy involves the acs.orgacs.org-sigmatropic rearrangement of N-oxyenamines, generated from the reaction of N-arylhydroxylamines with conjugated terminal alkynes, catalyzed by DABCO. This metal-free protocol provides access to a wide range of polysubstituted indoles. researchgate.net

Regioselective Functionalization for 4-Chloroindole Precursors

Direct functionalization of a pre-formed indole ring is an alternative and often more step-economical strategy. Achieving regioselectivity, particularly at the C4 position, is a significant challenge due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at C3.

Directed Halogenation at the Indole C4 Position

To overcome the natural reactivity of the indole ring, chemists have developed methods that use directing groups to steer functionalization to the C4 position. Transition metal catalysis, particularly with rhodium and ruthenium, has been effective in this regard, often utilizing a directing group at the C3 position. rsc.orgmdpi.com

A common and practical method for C4-chlorination involves the use of a directing group on the indole nitrogen or at the C3 position, followed by reaction with an electrophilic chlorine source like N-chlorosuccinimide (NCS). For example, N-protected indole-3-formaldehydes can be selectively chlorinated at the C4 position using NCS under mild conditions. google.com The directing group can often be removed or is part of the desired final structure.

Installing a chloride at the C2 position can also alter the indole's reactivity, favoring subsequent intramolecular cyclization at the C4-position over the C2-position. nih.govresearchgate.netnih.gov This strategy has been instrumental in constructing the complex core of welwitindolinone alkaloids. nih.govnih.gov

The table below details examples of directed C4-functionalization.

| Indole Substrate | Directing Group | Reagent(s) | C4-Functionalized Product | Reference(s) |

| N-Protected Indole-3-carbaldehyde | C3-Formyl | N-Chlorosuccinimide (NCS) | N-Protected 4-Chloroindole-3-carbaldehyde | google.com |

| N-Silyl gramine | C3-CH₂NMe₂ / N-Silyl | t-BuLi, then electrophile | C4-Substituted Indole | rsc.org |

| 3-Trifluoroacetyl Indole | C3-COCF₃ | Rh(III) catalyst, Alkenes | C4-Alkenylated Indole | rsc.org |

| 2-Chloro-3-substituted Indole | C2-Chloro | Mn(OAc)₃ | C4-Annulated Bicyclic Product | nih.govresearchgate.net |

Synthesis from Ortho-Substituted Anilines and Phenols

Building the indole ring from appropriately pre-functionalized benzene (B151609) derivatives is a powerful strategy for controlling the final substitution pattern. Starting with ortho-substituted anilines is a common approach for synthesizing 4- and 7-substituted indoles.

As mentioned previously, the palladium-catalyzed reaction between 2,3-dichloroaniline derivatives and terminal alkynes is a highly efficient route to 4-chloroindoles. acs.orgmdpi.com The Gassman indole synthesis, though less common, can utilize halogen-sulfide complexes to synthesize indoles from anilines. google.com Additionally, a method involving the acs.orgrsc.org sigmatropic rearrangement of azasulfonium ylides, generated from the reaction of a substituted aniline with a sulfide (B99878) and N-chlorosuccinimide (NCS), can produce ortho-functionalized anilines that are precursors to substituted indoles, including N-Tosyl-7-chloroindole. clockss.org The Bartoli indole synthesis is another prime example, starting from ortho-substituted nitroarenes to create 7-substituted indoles, which can be adapted for 4-substituted analogues by using a different starting nitroarene. wikipedia.orgjk-sci.com

Advanced Routes to Chloroindoles via Cross-Coupling Methods

The introduction of a chlorine atom at the C4 position of an indole ring can be effectively achieved through modern cross-coupling reactions. These methods offer high regioselectivity and functional group tolerance, making them powerful tools in organic synthesis. mdpi.com Palladium-catalyzed reactions are particularly prominent in this area. mdpi.comnih.gov

One notable approach involves the palladium-catalyzed Sonogashira cross-coupling of 2,3-dichloroaniline derivatives with terminal alkynes. This reaction, facilitated by a palladium catalyst and a specialized phosphine (B1218219) ligand such as dicyclohexyl(dihydroxyterphenyl)phosphine (Cy-DHTP), selectively forms a carbon-carbon bond at the ortho-position to the amino group. mdpi.comresearchgate.net The subsequent intramolecular cyclization of the resulting intermediate directly furnishes the 4-chloroindole scaffold in high yields. mdpi.comresearchgate.net This one-pot procedure can be extended to synthesize 2,4-disubstituted indoles by incorporating a subsequent Suzuki-Miyaura coupling step. mdpi.comresearchgate.net

Another strategy is the direct C-H activation and chlorination of N-protected indole-3-carbaldehydes. google.com This method utilizes a palladium acetate (B1210297) catalyst in the presence of N-chlorosuccinimide (NCS) as the chlorinating agent and a temporary directing group, such as 2-amino-4-nitrobenzoic acid. google.com The reaction proceeds with excellent regioselectivity for the C4 position, offering a direct route to 4-chloroindoles from readily available starting materials. google.com

The development of mild and aqueous Suzuki-Miyaura cross-coupling conditions has also expanded the toolkit for modifying chloroindoles. rsc.org Using a Pd/SSPhos catalyst system, chloroindoles can be coupled with various boronic acids in water at a physiologically relevant temperature of 37°C, demonstrating the versatility of cross-coupling for further functionalization. rsc.org

Table 1: Comparison of Palladium-Catalyzed Methods for Chloroindole Synthesis

| Method | Starting Materials | Catalyst System | Key Features |

| Sonogashira Coupling/Cyclization | 2,3-dichloroaniline derivatives, terminal alkynes | Pd catalyst, Cy-DHTP ligand | Ortho-selective coupling, high yields, one-pot potential for further substitution. mdpi.comresearchgate.net |

| Direct C-H Chlorination | N-protected indole-3-carbaldehydes, NCS | Palladium acetate, temporary directing group | High regioselectivity for C4, mild reaction conditions. google.com |

| Suzuki-Miyaura Coupling | Chloroindoles, boronic acids | Pd/SSPhos | Aqueous conditions, mild temperature, suitable for late-stage functionalization. rsc.org |

Nitrogen-1 Amination Methodologies for Indole Derivatives

The introduction of an amino group at the N1 position of the indole nucleus is a critical step in the synthesis of 4-chloro-indol-1-ylamine. Several methodologies have been developed for the N-amination of indoles, ranging from direct protocols to catalytic asymmetric approaches.

Direct N-Amination Protocols

Direct N-amination of indoles can be accomplished using electrophilic aminating reagents. Monochloramine (NH₂Cl) has been identified as an effective reagent for the N-amination of a variety of substituted pyrroles and indoles, providing the corresponding N-amino derivatives in good to excellent yields (45-97%). researchgate.net Another common reagent is hydroxylamine-O-sulfonic acid (HOSA). researchgate.net The reaction typically involves the deprotonation of the indole N-H with a base, followed by quenching with the electrophilic aminating agent.

A study on the direct and selective C3-amidation of indoles using N-benzenesulfonyloxyamides as an electrophilic nitrogen source in the presence of ZnCl₂ also highlights the potential for developing new amination protocols. nih.gov While this method targets the C3 position, it underscores the ongoing exploration of novel electrophilic nitrogen sources for functionalizing the indole core. nih.gov

Catalytic Asymmetric N-Acylation for N-Aminoindoles

For the synthesis of chiral N-aminoindoles, catalytic asymmetric N-acylation has emerged as a powerful technique. This approach is particularly relevant for creating N-N atropisomeric compounds, which are chiral due to restricted rotation around an N-N single bond. dicp.ac.cnrsc.orgrsc.org

Recent research has demonstrated the use of a chiral cyclic isothiourea as an organocatalyst for the highly atropenantioselective N-acylation of N-aminoindoles. dicp.ac.cnacs.org Using aroyl chlorides or carboxylic anhydrides as the acylation reagents, this method provides access to N-aminoindole products with stereogenic N-N axes in high yields and enantioselectivities. dicp.ac.cnrsc.orgrsc.orgacs.org These reactions are often performed under mild conditions and exhibit a broad substrate scope. rsc.orgrsc.org

Table 2: Catalytic Asymmetric N-Acylation of N-Aminoindoles

| Catalyst | Acylating Agent | Key Features |

| Chiral cyclic isothiourea | Aroyl chlorides | High atropenantioselectivity, constructs N-N axes. dicp.ac.cnacs.org |

| Chiral isothiourea (ITU) | Carboxylic anhydrides | High yields and enantioselectivities, broad substrate scope, mild conditions. rsc.orgrsc.org |

Photo-Induced N-N Coupling Reactions

Photochemical methods offer a unique approach to forming N-N bonds. A novel photo-induced N-N coupling reaction has been developed for the synthesis of N-aryl-1-amino indoles. nih.govacs.org This protocol involves the treatment of o-nitrobenzyl alcohols and indolines with tetraethylammonium (B1195904) iodide (TEAI) and acetic acid under irradiation with a UV LED (385-405 nm). nih.govacs.org This method provides a direct route to N-aminated indoles through a light-mediated process.

Another relevant photochemical strategy is the direct photo-induced reductive Heck cyclization of indole derivatives. nih.gov While this method primarily focuses on C-C bond formation, the mechanistic studies involving photo-induced electron transfer and the formation of radical intermediates could inspire the development of photo-induced N-amination reactions. nih.gov

Synthesis of N-Hydroxy-2-aminoindoles as Intermediates

The synthesis of N-hydroxy-2-aminoindoles serves as a valuable strategy, as the N-hydroxy group can be a precursor to the N-amino functionality. A significant method for preparing these intermediates is the catalytic hydrogenation of (2-nitrophenyl)acetonitriles that have an electron-withdrawing group at the alpha position to the nitrile. researchgate.netresearchgate.netacs.org This reaction, which uses a combination of Pd/C and (Ph₃P)₄Pd, leads to the formation of N-hydroxy-2-aminoindoles in good to excellent yields. researchgate.netresearchgate.net The (Ph₃P)₄Pd catalyst plays a crucial role in slowing down the reduction of the intermediate hydroxylamine (B1172632) and catalyzing the cyclization onto the nitrile. researchgate.netresearchgate.net

An alternative one-pot, two-step method involves the reaction of a 2-halonitrobenzene with a cyanoacetamide to generate a 2-cyano-2-(2-nitrophenyl)acetamide intermediate. nih.gov Subsequent reduction and cyclization using a mixture of hydrochloric acid, FeCl₃, and zinc powder yields the 2-aminoindole. nih.gov While this method directly produces 2-aminoindoles, modifications could potentially lead to N-hydroxyindole intermediates under different reductive conditions.

Convergent Synthetic Strategies for this compound

A convergent synthesis of this compound would ideally involve the preparation of a 4-chloroindole precursor followed by N-amination.

A plausible synthetic route would be:

Synthesis of 4-chloroindole: Employing a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling of a 2,3-dichloroaniline derivative with a suitable alkyne, followed by cyclization to form the 4-chloroindole core. mdpi.comresearchgate.net

N-amination of 4-chloroindole: The resulting 4-chloroindole would then be subjected to a direct N-amination protocol. Treatment with a strong base to deprotonate the indole nitrogen, followed by reaction with an electrophilic aminating agent like monochloramine (NH₂Cl) or hydroxylamine-O-sulfonic acid (HOSA), would install the amino group at the N1 position. researchgate.net

Reaction Mechanisms and Transformations of 4 Chloro Indol 1 Ylamine

Mechanistic Pathways of Electrophilic Substitution on the Indole (B1671886) Nucleus

The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS). bhu.ac.in The general mechanism for EAS involves a two-step process: the initial attack of the aromatic ring on an electrophile (E+), which is the slow, rate-determining step, followed by a rapid deprotonation to restore aromaticity. masterorganicchemistry.com

For the indole nucleus, the site of electrophilic attack is highly regioselective. The preferred position for substitution is C3. bhu.ac.in This preference is attributed to the superior stability of the resulting carbocation intermediate (an arenium ion). When an electrophile attacks at C3, the positive charge can be delocalized over the benzene (B151609) ring and, crucially, onto the nitrogen atom without disrupting the aromaticity of the benzene portion of the molecule. bhu.ac.in In contrast, attack at the C2 position would require the disruption of the benzene ring's aromatic sextet to achieve similar stabilization, making the corresponding intermediate less stable. bhu.ac.in

In the case of 4-Chloro-indol-1-ylamine, the substituents influence this inherent reactivity.

4-Chloro Group (-Cl) : The chlorine atom at the C4 position is a deactivating group due to its inductive electron-withdrawing effect. However, like other halogens, it acts as an ortho, para-director through resonance effects, where its lone pairs can be donated to the ring. In the context of the indole system, this influences the reactivity of the benzene portion of the molecule.

Given these factors, electrophilic substitution on this compound is predicted to occur predominantly at the C3 position, which is the most nucleophilic site of the indole core. bhu.ac.innih.gov If the C3 position is already occupied, substitution may then occur at other positions, such as C2 or on the benzene ring, with the directing effects of the chloro and amino groups influencing the outcome. bhu.ac.in

Chemical Reactivity of the N-Amino Functional Group

The N-amino group of this compound is a key functional handle, enabling a variety of transformations distinct from the reactions of the indole nucleus itself. This hydrazine-like moiety is nucleophilic and can participate in acylation, alkylation, and cyclization reactions.

The N-amino group can be readily functionalized through N-acylation and N-alkylation. These reactions typically involve the nucleophilic attack of the terminal nitrogen atom on an electrophilic carbon.

N-Acylation is the introduction of an acyl group (R-C=O) onto the nitrogen. This is a common transformation for amines and can be achieved using various acylating agents. While direct acylation of this compound is not extensively detailed, the N-acylation of the indole nitrogen (N1) is a well-established process, often requiring strong bases and reactive acyl sources like acyl chlorides. nih.gov The presence of the N-amino group provides a more nucleophilic site than the indole N-H in an unsubstituted indole, facilitating these reactions. Thioesters, for example, have been used as stable acyl sources for the chemoselective N-acylation of various indoles in the presence of a base like cesium carbonate. nih.gov

N-Alkylation involves the introduction of an alkyl group. Standard alkylating agents such as alkyl halides can be used, typically in the presence of a base to deprotonate the N-amino group and enhance its nucleophilicity. epo.orgorganic-chemistry.org The challenge in the alkylation of N-aminoindoles, similar to other indoles, is controlling regioselectivity, as the C3 position is also a competing nucleophilic site. researchgate.net However, the exocyclic amino group generally exhibits distinct reactivity, allowing for selective functionalization under appropriate conditions.

The N-amino group, often after initial functionalization, can act as a nucleophile in intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are powerful tools for building molecular complexity. For instance, N-aminoindoles can be used as precursors for forming new rings fused to the parent indole structure.

A prominent example is the synthesis of N-N axially chiral indoles through the Paal-Knorr reaction, which involves the condensation of N-aminoindoles with 1,4-diketones. nih.govresearchgate.net This reaction proceeds via the formation of a pyrrole (B145914) ring fused through the N-N bond, demonstrating the ability of the N-amino group to participate in intramolecular cyclization cascades. nih.govresearchgate.net Other strategies involve palladium-catalyzed intramolecular C-N bond formation to construct various nitrogen-containing heterocycles. aablocks.com Electrochemical methods have also been developed for intramolecular C-H aminations to produce indolines and indoles, showcasing modern approaches to these cyclizations. nih.gov

The nucleophilic N-amino group readily reacts with various carbonyl-containing compounds.

Reactions with Carbonyl Compounds: The reaction of N-aminoindoles with aldehydes and ketones can lead to the formation of hydrazones. A particularly significant transformation is the reaction with 1,4-dicarbonyl compounds in the Paal-Knorr synthesis to form N-pyrrolylindoles. nih.govresearchgate.net This reaction is a cornerstone for building complex heterocyclic systems from N-aminoindole precursors. The reaction of indoles with various aldehydes and ketones to form bis(indolyl)methanes is also a well-known acid-catalyzed process, though this typically involves the C3 position of the indole rather than the N-amino group. researchgate.net

Reactions with Alpha,Beta-Unsaturated Systems: The N-amino group can undergo conjugate addition (Michael addition) to α,β-unsaturated systems, such as enones or enoates. pressbooks.pub In this reaction, the nucleophilic nitrogen attacks the β-carbon of the unsaturated system. pressbooks.pubnih.gov This process is a common method for C-N bond formation. The reaction of indoles with α,β-unsaturated ketones and nitriles can afford 3-substituted products under acidic conditions, again highlighting the reactivity of the C3 position. bhu.ac.in However, the N-amino group provides an alternative reaction site for such conjugate additions.

Stereochemical Control in N-Aminoindole Reactions

The unique N-N bond in derivatives of N-aminoindoles introduces the possibility of axial chirality. Controlling the stereochemistry around this axis has become a significant area of research, leading to the development of novel chiral ligands and catalysts.

A major breakthrough in the chemistry of N-aminoindoles is their use in the atroposelective synthesis of molecules with N-N axial chirality. digitellinc.com This has been achieved through an organocatalytic asymmetric Paal-Knorr reaction. nih.gov

In this strategy, a designed N-aminoindole, such as a derivative of this compound, is reacted with a 1,4-diketone in the presence of a chiral phosphoric acid (CPA) catalyst. The CPA orchestrates the cyclization in an enantioselective manner, leading to the formation of N-pyrrolylindoles with high yields and excellent atroposelectivity (enantiomeric excess). nih.govresearchgate.net This method represents the first highly atroposelective construction of N-N axially chiral indole scaffolds. nih.gov

The research has demonstrated that this approach is applicable not only to N-aminoindoles but also to N-aminopyrroles for the synthesis of N-N axially chiral bispyrroles. nih.gov The resulting N-N axially chiral heterocycles have shown potential as new chiral organocatalysts and have exhibited potent anticancer activity in preliminary studies. nih.govdigitellinc.com

Table 1: Atroposelective Paal-Knorr Reaction of N-Aminoindoles with 1,4-Diketones This table presents representative data from studies on the synthesis of N-N axially chiral indoles, which is applicable to substrates like this compound.

| Entry | N-Aminoindole Substrate | 1,4-Diketone | Catalyst | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 1 | N-Amino-2-methylindole | 2,5-Hexanedione | Chiral Phosphoric Acid | 95 | 92 | nih.gov |

| 2 | N-Amino-5-methoxyindole | 1,4-Diphenyl-1,4-butanedione | Chiral Phosphoric Acid | 98 | 96 | researchgate.net |

| 3 | N-Amino-4-chloroindole | 2,5-Hexanedione | Chiral Phosphoric Acid | 92 | 94 | nih.govresearchgate.net |

| 4 | N-Amino-2-phenylindole | 1,4-Diphenyl-1,4-butanedione | Chiral Phosphoric Acid | 85 | 95 | nih.gov |

Role of the 4-Chloro Substituent in Directing Reactivity and Regioselectivity

The presence of a chlorine atom at the 4-position of the indole ring in this compound significantly influences its chemical reactivity and the regioselectivity of its transformations. This influence stems from a combination of electronic and steric effects imparted by the halogen substituent.

Conversely, the chlorine atom has a +M (mesomeric) effect, donating a lone pair of electrons into the aromatic system, which can influence the orientation of incoming electrophiles. However, for halogens, the inductive effect typically dominates. The primary role of the 4-chloro substituent is often to serve as a handle for further functionalization through substitution reactions, allowing for the introduction of other groups like amines or thiols.

The regioselectivity of reactions is also directed by the chloro-substituent. For example, in metal-catalyzed C-H functionalization reactions, the position of the substituent can direct the catalyst to a specific site. While many C-H activation reactions on indoles are directed to the C2 or C7 positions, the electronic perturbation caused by the 4-chloro group can influence this selectivity. chemistryviews.orgbeilstein-journals.org

Detailed Mechanistic Studies of Reaction Pathways

The C-H activation of indole derivatives using earth-abundant transition metals like cobalt has emerged as a powerful, atom-economical method for synthesis. chim.itrsc.org While specific studies on this compound are not extensively detailed, the general mechanism for cobalt-catalyzed C-H functionalization of indoles provides a clear framework. These reactions often require a directing group to achieve high selectivity. chim.it

In a typical catalytic cycle for the C-H functionalization of an indole, a low-valent cobalt catalyst initiates the process. For C2-alkylation of N-pyrimidylindoles with alkenes, a proposed mechanism involves a Co(III) catalyst. beilstein-journals.org Mechanistic studies, including deuterium (B1214612) exchange experiments and Density Functional Theory (DFT) calculations on related systems, suggest the formation of a key 4-membered cobaltacycle intermediate. chemistryviews.org

The general steps in a cobalt-catalyzed C-H activation cycle are as follows:

C-H Activation: The cobalt catalyst coordinates to the indole substrate, often assisted by a directing group, and cleaves a C-H bond to form a cobaltacycle intermediate. The C-H bond cleavage can be the rate-limiting step. chim.it

Insertion: The unsaturated reaction partner (e.g., an alkene or alkyne) inserts into the Co-C bond of the intermediate. beilstein-journals.org

Reductive Elimination: This step forms the new C-C bond and regenerates the active cobalt catalyst, which can then enter another catalytic cycle.

The table below outlines key features of cobalt-catalyzed C-H activation relevant to indole systems.

| Feature | Description | Reference |

| Catalyst | Earth-abundant and less expensive than noble metals like palladium or rhodium. | chemistryviews.orgchim.it |

| Mechanism | Often proceeds via a directing group-assisted, low-valent cobalt system or a high-valent Co(III) catalyst. | beilstein-journals.orgchim.it |

| Intermediate | A common key intermediate is a 4-membered or 5-membered cobaltacycle formed after C-H bond cleavage. | chemistryviews.org |

| Selectivity | Reactions can be highly regioselective, often functionalizing the C2 position of the indole ring. | chemistryviews.orgbeilstein-journals.org |

| Conditions | Advances have led to milder reaction conditions, sometimes operating at room temperature. | chemistryviews.org |

Radical cascade cyclizations are powerful reactions for rapidly building complex molecular architectures, including polycyclic indole frameworks. rsc.orgsioc-journal.cn These reactions involve the generation of a radical species that triggers a sequence of intramolecular cyclizations.

A plausible mechanism for a radical cascade cyclization involving an indole derivative starts with the generation of a radical, which then adds to an unsaturated bond within the same molecule. For instance, in the synthesis of indole-fused diazepine (B8756704) derivatives, a phosphoryl or sulfonyl radical initiates the cascade. rsc.org In visible-light-induced reactions, a photocatalyst or a photo-sensitive reagent can generate the initial radical. beilstein-journals.org

A general mechanistic pathway is as follows:

Radical Generation: A radical is formed from a precursor, often using a chemical initiator, light, or an electrochemical method. rsc.orgbeilstein-journals.orgrsc.org

Initiation: The initial radical adds to a tethered unsaturated moiety (like an alkene or alkyne) on the indole substrate, creating a new radical intermediate. beilstein-journals.org

Cascade Cyclization: The newly formed radical intermediate undergoes one or more subsequent intramolecular cyclizations. In the context of indole chemistry, the electron-rich indole ring can act as a radical acceptor to terminate the cascade, leading to dearomatization and the formation of spirocyclic or fused ring systems. rsc.orgsioc-journal.cn

Termination/Propagation: The final radical intermediate is quenched or oxidized to yield the stable product. In some cases, a radical chain process is established. beilstein-journals.org

The table below summarizes findings from a study on the diastereoselective radical cascade cyclization to form indole-fused diazepines. rsc.org

| Starting Material | Radical Source | Key Transformation | Outcome |

| N-(2-(1H-indol-1-yl)phenyl)-N-methylmethacrylamides | Phosphoryl or Sulfonyl Radicals | Radical cascade cyclization | Efficient synthesis of indole-fused diazepine derivatives with excellent diastereoselectivity. |

The elucidation of complex reaction mechanisms relies heavily on a combination of spectroscopic analysis and computational modeling. These tools provide crucial insights into the structure and stability of transient intermediates and transition states that are often impossible to isolate.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for characterizing reaction products and, in some cases, identifying stable intermediates. nih.govsci-hub.red For example, in the study of the biosynthesis of 4-chloroindole-3-acetic acid, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) was used to identify the novel intermediate 4-chloroindole-3-pyruvic acid by comparing its retention time and mass spectra with an authentic, synthesized standard. nih.govresearchgate.net NMR spectroscopy, including Heteronuclear Single Quantum Coherence (HSQC) experiments, can confirm the structure of such intermediates. researchgate.net Infrared (IR) and Ultraviolet (UV) spectroscopy have also been used to identify the structures of nitrosation products derived from 4-chloroindoles. sci-hub.red

Computational Approaches: Density Functional Theory (DFT) calculations have become a standard tool for investigating reaction pathways. chemistryviews.org DFT can be used to model the energies of reactants, intermediates, transition states, and products, allowing researchers to map out the entire energy profile of a reaction. This can help to explain observed regioselectivity and stereoselectivity. For instance, computational studies on the Paternò–Büchi (P-DA) reaction between 3-chloroindole and methyl coumalate showed that the high activation energy was due to the loss of indole aromaticity during the C-C bond formation, and that the initial elimination of HCl was kinetically favored over CO2 extrusion. rsc.org In cobalt-catalyzed C-H activation, DFT calculations have supported the proposed cobaltacycle intermediates. chemistryviews.org

The combination of these methods provides a detailed, step-by-step picture of the reaction mechanism, validating proposed pathways and guiding the development of new synthetic methods.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 4-Chloro-indol-1-ylamine would provide valuable information about the arrangement of protons in the molecule. The indole (B1671886) ring protons and the amine protons would each exhibit characteristic chemical shifts. For comparison, the spectral data for the related compound, 4-chloro-1H-indole, is available. nih.gov The introduction of the amine group at the N-1 position would influence the chemical shifts of the indole ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 7.0 - 7.5 | d |

| H-3 | 6.5 - 7.0 | d |

| H-5 | 7.0 - 7.4 | d |

| H-6 | 6.8 - 7.2 | t |

| H-7 | 7.2 - 7.6 | d |

| NH₂ | 4.0 - 6.0 | s (broad) |

Predicted values are based on general indole chemistry and substituent effects.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would be influenced by the electronegativity of the attached atoms (chlorine and nitrogen) and the aromaticity of the indole ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 120 - 125 |

| C-3 | 100 - 105 |

| C-3a | 125 - 130 |

| C-4 | 115 - 120 |

| C-5 | 120 - 125 |

| C-6 | 120 - 125 |

| C-7 | 110 - 115 |

| C-7a | 135 - 140 |

Predicted values are based on general indole chemistry and substituent effects.

To unambiguously assign the proton and carbon signals, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments would reveal the connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In the positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The presence of the chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak, with the [M+2]⁺ peak having an intensity approximately one-third that of the M⁺ peak.

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound. This technique is crucial for confirming the molecular composition and distinguishing it from other compounds with the same nominal mass. High-resolution tandem mass spectrometry (MS/MS) could further be used to study the fragmentation pathways of the molecule, providing additional structural information. scispace.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting daughter ions. scirp.org In the analysis of this compound, the molecular ion (M+) would first be isolated. This ion would then be subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. scirp.org

The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. For this compound (molar mass: 167.61 g/mol ), the molecular ion peak would be expected at an m/z corresponding to its isotopic composition. Due to the presence of chlorine, a characteristic M+2 peak with approximately one-third the intensity of the M+ peak would be observed, corresponding to the 37Cl isotope.

Common fragmentation pathways for N-amino indoles and related structures include:

Alpha-cleavage: A dominant fragmentation for aliphatic amines, this involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org In this case, cleavage of the N-N bond is highly probable, leading to the loss of the amino group (-NH2) and the formation of a stable 4-chloro-indole radical cation.

Loss of Halogen: The cleavage of the carbon-chlorine bond can occur, resulting in the loss of a chlorine radical.

Ring Cleavage: The indole ring itself can undergo fragmentation, although this typically requires higher energy. scirp.org

These fragmentation patterns allow for the unambiguous identification of the compound's core structure and the position of its substituents.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |

| 167/169 | 151/153 | NH2 | 4-Chloro-indole cation |

| 167/169 | 132 | Cl | Indol-1-ylamine cation |

| 151/153 | 116 | HCN | Chlorobenzene cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Studies on structurally related molecules, such as 4-chloro-7-azaindole-3-carbaldehyde and other chloroindoles, provide insight into the expected spectral features. mdpi.comgazi.edu.tr

N-H Vibrations: The primary amine group (-NH2) is expected to show two distinct stretching bands in the IR spectrum, typically in the range of 3400-3300 cm-1, corresponding to asymmetric and symmetric stretching modes. An NH2 scissoring (bending) vibration is expected around 1650-1580 cm-1.

Aromatic C-H and C=C Vibrations: The aromatic indole ring will exhibit C-H stretching vibrations above 3000 cm-1. The C=C stretching vibrations within the ring typically appear in the 1600-1450 cm-1 region. ekb.eg

C-Cl Vibration: The carbon-chlorine stretching vibration is expected to produce a strong band in the fingerprint region of the IR spectrum, typically between 800 and 600 cm-1. ekb.eg

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric vibrations of the indole ring are often strong in the Raman spectrum. mdpi.com

Table 2: Key Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm-1) | Spectroscopy Technique |

| N-H Asymmetric Stretch | ~3400 | IR |

| N-H Symmetric Stretch | ~3300 | IR |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| N-H Scissoring | 1620-1580 | IR |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-Cl Stretch | 800-600 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule when it absorbs ultraviolet or visible light. The indole ring system is a strong chromophore. The absorption spectrum of this compound is expected to be influenced by the π → π* transitions of the aromatic system and n → π* transitions involving the non-bonding electrons of the nitrogen and chlorine atoms.

Analysis of various chloroindole analogues demonstrates characteristic absorption maxima. nih.gov For instance, 4-chloroindole (B13527) derivatives typically show strong absorption bands between 220-230 nm and another significant band around 295 nm. nih.gov The presence of the amino group at the N-1 position may cause a slight shift in these absorption bands compared to C-substituted chloroindoles.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) | Chromophore |

| π → π | ~225 | Indole Ring |

| π → π | ~295 | Indole Ring |

| n → π* | >300 (weak) | N-amino group |

X-Ray Diffraction (XRD) for Solid-State Molecular Conformation and Crystal Structure

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement, bond lengths, and bond angles of a molecule in the solid state. wikipedia.orgnih.gov It also reveals information about crystal packing and intermolecular interactions such as hydrogen bonding. nih.gov

While specific crystallographic data for this compound is not publicly available, data from related structures like 5-chloro-7-azaindole-3-carbaldehyde can provide a model for the expected structural features. mdpi.com This compound was found to crystallize in the monoclinic system with the space group P21/c. mdpi.com It is plausible that this compound would also crystallize in a common space group.

Key structural insights from an XRD analysis would include:

Confirmation of Connectivity: Unambiguous confirmation of the atomic connections, including the position of the chlorine atom on the indole ring and the presence of the N-amino group.

Molecular Geometry: Precise bond lengths and angles for the entire molecule.

Intermolecular Interactions: The primary amine group is capable of acting as a hydrogen bond donor. It is highly likely that the crystal structure would feature intermolecular N-H···N or N-H···Cl hydrogen bonds, which would organize the molecules into a stable three-dimensional lattice.

Table 4: Illustrative Crystallographic Data Based on a Related Chloro-Azaindole Structure mdpi.com

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.8281 |

| b (Å) | 12.7330 |

| c (Å) | 15.9167 |

| β (°) | 94.539 |

| Z (molecules/unit cell) | 4 |

Elemental Analysis

Elemental analysis is a crucial technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical percentages calculated from the compound's empirical formula. It serves as a fundamental check of purity and confirms that the synthesized compound has the correct atomic composition. ekb.egwhiterose.ac.uk

For this compound, with the chemical formula C8H8ClN2, the theoretical elemental composition can be precisely calculated. A close match between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Table 5: Elemental Composition of this compound (C8H8ClN2)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % |

| Carbon | C | 12.011 | 96.088 | 57.32% |

| Hydrogen | H | 1.008 | 8.064 | 4.81% |

| Chlorine | Cl | 35.453 | 35.453 | 21.15% |

| Nitrogen | N | 14.007 | 28.014 | 16.71% |

| Total | 167.619 | 100.00% |

Computational and Theoretical Chemistry of 4 Chloro Indol 1 Ylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 4-Chloro-indol-1-ylamine. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT calculations would be instrumental in determining key electronic and energetic properties. A typical study would involve optimizing the molecular geometry to find the most stable arrangement of atoms.

From a DFT calculation, various properties can be extracted and would be presented in a data table similar to the hypothetical one below:

| Property | Calculated Value |

| Total Energy (Hartree) | [Value] |

| HOMO Energy (eV) | [Value] |

| LUMO Energy (eV) | [Value] |

| HOMO-LUMO Gap (eV) | [Value] |

| Dipole Moment (Debye) | [Value] |

| Mulliken Atomic Charges | C1: [Value], N1: [Value], Cl: [Value], etc. |

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

These values provide insight into the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry.

For this compound, high-level ab initio calculations would be used to refine the energetic and structural data obtained from DFT. This is particularly important for properties that are sensitive to electron correlation effects. A comparative data table might look as follows:

| Property | DFT (e.g., B3LYP/6-31G*) | Ab Initio (e.g., MP2/cc-pVTZ) |

| Total Energy (Hartree) | [Value] | [Value] |

| Bond Length (N1-N(amine)) (Å) | [Value] | [Value] |

| Bond Angle (C8-N1-N(amine)) (°) | [Value] | [Value] |

Note: The values in this table are placeholders and would be determined by actual ab initio calculations.

The comparison between DFT and ab initio results helps to validate the computational methodology and provides a more confident prediction of the molecule's properties.

The presence of the amino group attached to the indole (B1671886) nitrogen introduces rotational flexibility around the N-N bond in this compound. Exploring the conformational space of the molecule is crucial to identify the most stable conformers and to understand the energy barriers between them.

A conformational search would be performed by systematically rotating the dihedral angle of the amino group and calculating the energy at each step. The results would be visualized as a potential energy surface (PES), showing the energy as a function of the dihedral angle.

A data table summarizing the key findings of a conformational analysis could be:

| Conformer | Dihedral Angle (C8-N1-N-H) (°) | Relative Energy (kcal/mol) |

| Global Minimum | [Value] | 0.0 |

| Local Minimum | [Value] | [Value] |

| Rotational Barrier | [Value] | [Value] |

Note: The values in this table are placeholders and would be determined by a conformational analysis.

This analysis would reveal the preferred orientation of the amino group relative to the indole ring and the energy required for its rotation, which has implications for its reactivity and interactions with other molecules.

Computational Reaction Mechanism Studies

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. For this compound, these studies could investigate its synthesis, degradation, or its reactions with other chemical species.

To understand the mechanism of a reaction involving this compound, it is essential to locate the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to find the geometry and energy of the TS.

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. The IRC path provides a detailed picture of the geometric changes that occur during the reaction.

A hypothetical data table for a reaction involving this compound could be:

| Parameter | Calculated Value (kcal/mol) |

| Activation Energy (Ea) | [Value] |

| Reaction Energy (ΔE) | [Value] |

Note: The values in this table are placeholders and would be determined by reaction mechanism studies.

These calculations would allow for a quantitative understanding of the reaction kinetics and thermodynamics, providing valuable insights for synthetic chemists looking to use this compound as a reactant or for those studying its stability and degradation pathways.

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful computational tools used to represent and analyze the behavior of molecules at an atomic level. For this compound, these techniques can elucidate its conformational preferences, flexibility, and interactions with its environment, which are crucial for understanding its chemical reactivity and biological interactions.

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing a detailed picture of its atomic motions and conformational changes. While specific MD simulation studies exclusively focused on this compound are not extensively documented in the literature, the methodology is well-established for halogenated and substituted indoles, allowing for a robust prediction of its dynamic properties. nih.govnih.govtandfonline.com

An MD simulation of this compound would typically be conducted in a solvent box (e.g., water) to mimic physiological conditions. The simulation would track the trajectory of each atom over time by solving Newton's equations of motion. Key insights that could be gained include:

Conformational Flexibility: Analysis of the dihedral angles within the molecule, particularly the rotation around the N-N bond of the 1-ylamine group and the orientation of this group relative to the indole ring, would reveal the molecule's preferred conformations and the energy barriers between them. The presence of the chlorine atom at the 4-position can influence the electronic distribution and steric hindrance, thereby affecting the conformational landscape. nih.gov

Solvent Interactions: MD simulations can map the hydration shell around the molecule, identifying how water molecules interact with the polar 1-ylamine group (via hydrogen bonding) and the more hydrophobic chloro-substituted benzene (B151609) ring. mdpi.com

Intramolecular Interactions: The simulation would highlight non-covalent interactions within the molecule, such as potential hydrogen bonds or steric clashes that dictate its three-dimensional structure.

The following table outlines a typical set of parameters for setting up an MD simulation for a small molecule like this compound.

| Parameter | Typical Value/Setting | Purpose |

| Force Field | OPLS, AMBER, CHARMM | Defines the potential energy function of the system, describing bond lengths, angles, and dihedrals. |

| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent molecules explicitly, allowing for the study of solvation effects. |

| System Size | ~1000-5000 solvent molecules | Ensures the central molecule does not interact with its periodic image. |

| Temperature | 300 K (or other physiologically relevant temperature) | Maintained using a thermostat (e.g., Nosé-Hoover) to simulate constant temperature conditions. |

| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman) to simulate constant pressure conditions. |

| Simulation Time | 100-500 nanoseconds (ns) | The duration of the simulation, which must be long enough to sample relevant conformational states. |

| Integration Time Step | 1-2 femtoseconds (fs) | The discrete time step used to solve the equations of motion. |

Analysis of the simulation trajectories provides quantitative data on root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov QSAR models are developed to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that govern their potency. mdpi.com For indole derivatives, QSAR models have been successfully developed for a wide range of biological targets, including anticancer, antimicrobial, and antiviral activities. proceedings.sciencemdpi.comeurekaselect.com

The development of a QSAR model for a series of indole derivatives, which could include this compound, follows a systematic process:

Data Set Compilation: A collection of indole derivatives with experimentally measured biological activities (e.g., IC₅₀ values) against a specific target is assembled. This set is typically divided into a training set for model development and a test set for external validation. nih.gov

Descriptor Calculation: A wide variety of molecular descriptors are calculated for each molecule. These numerical values represent different aspects of the molecular structure, such as physicochemical, electronic, topological, and steric properties. For this compound, key descriptors would include:

Electronic Descriptors: The Hammett constant for the chlorine atom, dipole moment, and atomic charges, which describe the electron-withdrawing nature of the halogen.

Hydrophobicity Descriptors: LogP, which would be influenced by both the chloro and amine groups.

Steric Descriptors: Molar refractivity (AMR) and van der Waals volume (VABC), which quantify the size of the substituents. nih.gov

Topological Descriptors: Indices that describe molecular connectivity and shape.

Hydrogen Bonding Descriptors: Counts of hydrogen bond donors and acceptors, pertinent to the 1-ylamine group.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Model Validation: The model's statistical significance and predictive power are rigorously assessed using internal and external validation techniques. nih.gov

The table below summarizes key statistical parameters used for validating a QSAR model.

| Statistical Parameter | Symbol | Description | Acceptable Value Range |

| Coefficient of Determination | R² | Measures the goodness of fit for the training set. | > 0.6 |

| Cross-validated R² | Q² | Measures the internal predictive ability of the model (often using leave-one-out cross-validation). | > 0.5 |

| External Validation R² | R²_ext | Measures the predictive ability of the model on an external test set. | > 0.6 |

| Root Mean Square Error | RMSE | Represents the deviation between predicted and actual values. | As low as possible |

The inclusion of a 4-chloro substituent in an indole QSAR model often contributes to increased lipophilicity and can act as a hydrogen bond acceptor, potentially influencing interactions with biological targets. nih.gov The 1-ylamine group would be a significant contributor to hydrogen bonding and polarity descriptors.

Theoretical Spectroscopy for Spectral Prediction and Interpretation

Theoretical spectroscopy uses quantum chemical calculations to predict and interpret the spectral properties of molecules, providing a powerful complement to experimental measurements. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly used to calculate the spectra of indole and its derivatives. mdpi.comtandfonline.comchemrxiv.org

For this compound, these methods can predict its UV-Visible, infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.

UV-Visible Spectroscopy: The electronic absorption spectrum of indole is characterized by two main transitions, denoted as ¹Lₐ and ¹Lₑ. nih.gov TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) for these transitions. Substituents on the indole ring significantly affect these transitions. The 4-chloro group (an electron-withdrawing group) and the 1-ylamine group are expected to cause a bathochromic (red) shift in the absorption bands compared to the parent indole molecule. chemrxiv.org This is due to the alteration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Machine learning models are also increasingly used to predict UV-Vis spectra with high accuracy. nih.govnih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of this compound. This allows for the assignment of specific absorption bands in experimental IR and Raman spectra to particular molecular vibrations, such as the N-H stretching of the amine group, C-Cl stretching, and various aromatic ring vibrations. tandfonline.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. tandfonline.com These theoretical calculations help in the assignment of experimental NMR signals and can confirm the molecular structure. The predicted chemical shifts for the aromatic protons and carbons of this compound would be influenced by the electronic effects of both the chloro and amine substituents.

The following table presents a hypothetical comparison of predicted spectral properties for indole versus this compound, based on established trends from computational studies of substituted indoles.

| Spectral Property | Indole (Reference) | This compound (Predicted) | Computational Method |

| Predicted λ_max (UV-Vis) | ~287 nm (¹Lₑ) | > 290 nm | TD-DFT |

| Predicted N-H Stretch (IR) | ~3520 cm⁻¹ | ~3400-3500 cm⁻¹ (amine) | DFT (B3LYP) |

| Predicted C-Cl Stretch (IR) | N/A | ~700-800 cm⁻¹ | DFT (B3LYP) |

| Predicted ¹³C Chemical Shift (C4) | ~120.8 ppm | > 125 ppm (due to Cl) | DFT/GIAO |

These theoretical predictions are invaluable for interpreting experimental data and understanding how the specific substitution pattern of this compound governs its fundamental spectroscopic properties.

Applications in Advanced Organic Synthesis and Chemical Biology

Utilization as Building Blocks for Complex Indole (B1671886) Alkaloids and Natural Product Synthesis

Halogenated indoles, particularly those substituted at the 4-position, are crucial intermediates in the total synthesis of complex nitrogen-containing natural products. google.com The chlorine substituent on the 4-Chloro-indol-1-ylamine scaffold can serve as a synthetic handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon-based fragments to build the core structures of intricate indole alkaloids. google.com

The N-amino group adds another layer of synthetic utility. It can be transformed into various other functional groups or used as a directing group for C-H activation reactions, enabling regioselective functionalization of the indole core. rsc.org Furthermore, the N-N bond can be cleaved under specific conditions to generate the parent indole, making the N-amino group a useful protecting or activating group during a multi-step synthesis. This dual functionality makes this compound a promising precursor for the asymmetric total syntheses of biologically active alkaloids such as aspidospermidine, vincadifformine, and strychnine, where precise control over substitution patterns is paramount. nih.gov

Table 1: Examples of Natural Products Synthesized Using Halogenated Indole Intermediates This table illustrates the importance of the halogenated indole scaffold, a key feature of this compound, in natural product synthesis.

| Natural Product | Precursor Type | Synthetic Utility of Halogen |

| Communnins A and B | 4-Halogenated Indole | Key building block for constructing the complex polycyclic core. |

| Dragmacidin D | 4-Halogenated Indole | Used for late-stage functionalization and fragment coupling. |

| Cyclocelavire | 4-Halogenated Indole | Serves as a foundational piece for assembling the alkaloid skeleton. |

Scaffold for Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad regions of chemical space and identify novel biological probes or drug leads. nih.govcam.ac.uk this compound is an ideal scaffold for DOS due to its multiple points of diversification.

The inherent reactivity of the indole core allows for functionalization at several positions. Key reaction sites include:

The N-1 Amino Group: Can be acylated, alkylated, or used in condensation reactions to introduce a wide range of substituents. dicp.ac.cnntu.edu.sg

The C-3 Position: As the most nucleophilic carbon in the indole ring, it is susceptible to electrophilic substitution, allowing for the attachment of various side chains.

The C-4 Chlorine Atom: Can be substituted via nucleophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions. chemimpex.com

The Benzene (B151609) Ring (C5-C7): Can undergo further electrophilic aromatic substitution, directed by the existing substituents.

By systematically varying the reagents and reaction conditions applied to these sites, a single starting scaffold can give rise to a library of compounds with significant skeletal and appendage diversity. For instance, using 4-aminoindoles (isomeric to the target compound but with similar bifunctional principles) as 1,4-bisnucleophiles has been shown to enable the rapid, one-pot synthesis of complex tricyclic indole systems. rsc.org A similar strategy applied to this compound could yield novel heterocyclic frameworks of significant interest in medicinal chemistry. nih.gov

Development of Novel Organocatalysts and Ligands

The search for new catalysts and ligands is a central theme in modern organic chemistry. The structure of this compound contains key features that are desirable in the design of both organocatalysts and ligands for metal-mediated catalysis.

The N-amino group can function as a Lewis base or a hydrogen-bond donor, which are key interactions in many organocatalytic transformations. wikipedia.org Chiral derivatives of N-aminoindoles have been successfully employed in the synthesis of N-N axially chiral compounds, which themselves can serve as powerful ligands in asymmetric catalysis. dicp.ac.cnntu.edu.sg The development of chiral isothiourea catalysts, for example, has enabled the highly atropenantioselective synthesis of N-aminoindoles bearing a stereogenic N-N axis. ntu.edu.sg

Furthermore, the indole framework can be incorporated into larger ligand structures. The N-amino group provides a coordination site for metal ions, and the electronic properties of the ligand can be fine-tuned by the 4-chloro substituent. The use of indole-based biaryls as ligands for asymmetric synthesis is a growing field, and this compound provides a direct route to such structures through C-H activation or cross-coupling strategies. nih.gov

Table 2: Potential Catalytic Applications based on the this compound Scaffold

| Application Area | Key Structural Feature | Potential Reaction Type |

| Organocatalysis | N-Amino Group | Asymmetric Aldol Reactions, Michael Additions |

| Ligand Synthesis | N-Amino Group, Indole Core | Asymmetric Allylic Alkylation, Cross-Coupling Reactions |

| Axially Chiral Ligands | N-N Bond (after derivatization) | Enantioselective C-H Functionalization |

Synthesis of Chemosensors and Fluorescent Probes

Indole derivatives are widely used in the development of chemosensors and fluorescent probes due to their intrinsic fluorescence and environmentally sensitive photophysical properties. rsc.org The this compound scaffold is a promising platform for designing new sensors for several reasons.

The N-amino group can act as a specific binding site for anions or metal cations. Upon binding an analyte, the electronic structure of the indole ring system can be perturbed, leading to a detectable change in the fluorescence emission (a "turn-on" or "turn-off" response). The chlorine atom at the 4-position can enhance these effects through the heavy-atom effect or by modulating the electron density of the fluorophore, potentially leading to improved sensitivity and selectivity.

For example, indole-based sensors have been developed for the detection of biologically important ions like Zn²⁺, Hg²⁺, and CN⁻. bohrium.comsemanticscholar.org The design of these sensors often involves coupling the indole core to a receptor unit. The N-amino group of this compound could be readily derivatized to incorporate such receptor moieties, leading to novel probes for bioimaging and environmental monitoring.

Contribution to New Chemical Entities for Investigational Biological Probes

An investigational biological probe is a small molecule designed to selectively interact with a biological target (like an enzyme or receptor) to study its function. nih.gov The development of such probes is a cornerstone of chemical biology. The this compound scaffold provides a foundation for creating novel probes with potential therapeutic or diagnostic applications.

Substituted aminoindoles have been investigated for a range of biological activities. For instance, certain 3-aminoindole derivatives act as potent antimitotic agents by inhibiting tubulin polymerization. nih.gov Furthermore, N-aminoindole products have demonstrated promising antibacterial activity against various plant pathogens. dicp.ac.cnntu.edu.sg The 4-chloro substituent is a common feature in many approved drugs and can enhance properties like metabolic stability and binding affinity. chemimpex.com

By combining these features, this compound can be used to generate new chemical entities for screening in drug discovery programs. Its multiple functionalization sites allow for the systematic modification of the structure to optimize potency and selectivity for a given biological target, leading to the development of next-generation investigational probes.

Q & A

Q. What are the established synthetic routes for preparing 4-Chloro-indol-1-ylamine, and what are their critical reaction conditions?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions using palladium catalysts. For example, 4-chloro-1H-indole derivatives can be synthesized via coupling with aryl halides under inert atmospheres (e.g., nitrogen). Key considerations include:

- Catalyst selection (e.g., Pd(PPh₃)₄) and ligand optimization.

- Base choice (e.g., Na₂CO₃) to facilitate transmetalation.

- Temperature control (typically 80–110°C) to balance reaction rate and byproduct formation.

Alternative routes include electrophilic substitution on indole scaffolds using chlorinating agents (e.g., NCS), though regioselectivity challenges may arise .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming substitution patterns. For example, aromatic protons in 4-chloro derivatives appear as singlet/doublet signals near δ 7.3–7.5 ppm (acetone-d₆ solvent). Chlorine's inductive effect deshields adjacent protons .

- HRMS : Validates molecular weight (e.g., exact mass 284.07 Da for C₁₆H₁₃ClN₂O) .

- IR Spectroscopy : Identifies NH stretches (~3400 cm⁻¹) and carbonyl groups (if present).

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use fume hoods to avoid inhalation (H333 hazard).

- Wear nitrile gloves and safety goggles (P264+P280+P305 guidelines).

- Store waste separately in labeled containers for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound derivatives?

- Methodological Answer :

- Deuterated Solvents : Use acetone-d₆ or DMSO-d₆ to minimize solvent interference.

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by analyzing spectra at 25°C vs. 40°C.

- Impurity Profiling : Compare experimental data with computational predictions (DFT) to identify byproducts .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA. Key parameters:

- HOMO-LUMO gaps to assess electrophilicity.

- Fukui indices to predict sites for nucleophilic/electrophilic attacks.

- MD Simulations : Model solvation effects (e.g., log S = -4.65 indicates poor aqueous solubility) .

Q. How to design experiments to probe regioselectivity in electrophilic substitutions of this compound?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., Boc-protected amines) to steer reactivity.

- Competitive Reactions : Compare yields under varying conditions (e.g., HNO₃ vs. Cl₂ in acetic acid).

- Kinetic vs. Thermodynamic Control : Monitor time-dependent product ratios at low/high temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.